molecular formula C37H48ClN7O9 B12113411 Boc-asp(obzl)-pro-arg-amc hcl

Boc-asp(obzl)-pro-arg-amc hcl

Cat. No.: B12113411
M. Wt: 770.3 g/mol
InChI Key: GCRZQKCPOVDDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-asp(obzl)-pro-arg-amc hcl is a synthetic peptide compound used in various biochemical and pharmaceutical research applications. The compound consists of a sequence of amino acids: aspartic acid (protected by a tert-butoxycarbonyl group and a benzyl ester), proline, and arginine, linked to a 7-amino-4-methylcoumarin (AMC) moiety. The hydrochloride (HCl) salt form enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-asp(obzl)-pro-arg-amc hcl involves several steps:

    Protection of Aspartic Acid: Aspartic acid is first protected using tert-butoxycarbonyl (Boc) and benzyl (OBzl) groups. This step typically involves reacting aspartic acid with Boc anhydride and benzyl alcohol in the presence of a base like triethylamine.

    Peptide Bond Formation: The protected aspartic acid is then coupled with proline and arginine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with hydroxybenzotriazole (HOBt) to form the peptide chain.

    Attachment of AMC: The final step involves attaching the 7-amino-4-methylcoumarin (AMC) to the peptide chain. This is achieved through a nucleophilic substitution reaction where the amine group of AMC reacts with the carboxyl group of the peptide.

    Formation of HCl Salt: The peptide is then converted to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin, allowing for efficient coupling and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boc-asp(obzl)-pro-arg-amc hcl can undergo oxidation reactions, particularly at the amino acid side chains. For example, the arginine residue can be oxidized to form citrulline.

    Reduction: Reduction reactions are less common but can occur under specific conditions, such as the reduction of disulfide bonds if present.

    Substitution: The benzyl ester group can be substituted under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA).

Major Products Formed

    Oxidation: Citrulline from arginine oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Free carboxylic acid from benzyl ester hydrolysis.

Scientific Research Applications

Boc-asp(obzl)-pro-arg-amc hcl is widely used in scientific research due to its versatility:

    Chemistry: It serves as a substrate in enzymatic assays to study protease activity. The release of AMC upon cleavage by proteases can be quantitatively measured using fluorescence spectroscopy.

    Biology: It is used to investigate protein-protein interactions and enzyme kinetics. The compound’s fluorescent properties make it a valuable tool in cellular imaging and tracking.

    Medicine: Research into drug development often employs this compound to screen for protease inhibitors, which are potential therapeutic agents for diseases like cancer and viral infections.

    Industry: In the pharmaceutical industry, it is used in the quality control of protease inhibitors and other related compounds.

Mechanism of Action

The mechanism of action of Boc-asp(obzl)-pro-arg-amc hcl primarily involves its role as a substrate for proteases. When a protease cleaves the peptide bond between arginine and AMC, the AMC moiety is released. This release results in a measurable increase in fluorescence, which can be detected and quantified. The molecular targets are the active sites of proteases, and the pathways involved include the catalytic mechanisms of these enzymes.

Comparison with Similar Compounds

Similar Compounds

    Boc-Glu(obzl)-ala-arg-amc hcl: Similar structure but with glutamic acid instead of aspartic acid.

    Boc-asp(obzl)-pro-lys-amc hcl: Similar structure but with lysine instead of arginine.

    Boc-asp(obzl)-gly-arg-amc hcl: Similar structure but with glycine instead of proline.

Uniqueness

Boc-asp(obzl)-pro-arg-amc hcl is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteases. The presence of the benzyl ester and Boc protecting groups enhances its stability and specificity in enzymatic assays. Additionally, the AMC moiety provides a reliable fluorescent signal upon cleavage, making it highly useful in various research applications.

Properties

Molecular Formula

C37H48ClN7O9

Molecular Weight

770.3 g/mol

IUPAC Name

benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate;hydrochloride

InChI

InChI=1S/C37H47N7O9.ClH/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23;/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40);1H

InChI Key

GCRZQKCPOVDDKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.